2,4-Diethyl-1-nitrobenzene
Overview
Description
2,4-Diethyl-1-nitrobenzene is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzene, where two ethyl groups and one nitro group are substituted at the 2nd, 4th, and 1st positions, respectively. This compound is part of the nitrobenzene family, known for its aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethyl-1-nitrobenzene typically involves nitration of 2,4-diethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent temperature and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethyl groups can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta positions relative to itself.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 2,4-Diethyl-1-aminobenzene.
Substitution: 2,4-Diethyl-1-nitro-3-chlorobenzene or 2,4-Diethyl-1-nitro-3-bromobenzene.
Scientific Research Applications
2,4-Diethyl-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-1-nitrobenzene primarily involves its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
2,4-Dimethyl-1-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups.
2,4-Diethyl-1-aminobenzene: The reduced form of 2,4-Diethyl-1-nitrobenzene.
2,4-Diethyl-1-chlorobenzene: A halogenated derivative.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications
Properties
IUPAC Name |
2,4-diethyl-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZWPSNUUXGHIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311841 | |
Record name | 2,4-Diethyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33696-10-5 | |
Record name | 2,4-Diethyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33696-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diethyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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